5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules in pharmaceutical applications
Preparation Methods
The synthesis of 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with a suitable aldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized with dimethyl malonate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted aromatic compounds, such as:
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-([2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde)
Compared to these compounds, 5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts additional stability and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[4-chloro-2-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-4-3-7(15)5-9(10)14(16,17)18/h3-6,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIBZPKMREFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=C(C=C2)Cl)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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